4-((4-(4-fluorophenyl)piperazin-1-yl)methyl)-7,8-dimethyl-2H-chromen-2-one
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Overview
Description
4-((4-(4-fluorophenyl)piperazin-1-yl)methyl)-7,8-dimethyl-2H-chromen-2-one is a complex organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a fluorophenyl group attached to a piperazine ring, which is further connected to a chromenone structure. The unique combination of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-(4-fluorophenyl)piperazin-1-yl)methyl)-7,8-dimethyl-2H-chromen-2-one typically involves multiple steps, starting with the preparation of the piperazine derivative. The chromenone structure is then synthesized separately and coupled with the piperazine derivative under specific reaction conditions, such as the use of a base like potassium carbonate in a polar solvent like dimethylformamide (DMF) .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. Additionally, the use of automated systems for reagent addition and product isolation can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
4-((4-(4-fluorophenyl)piperazin-1-yl)methyl)-7,8-dimethyl-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can be employed to reduce specific functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while substitution reactions can yield various substituted derivatives of the original compound.
Scientific Research Applications
4-((4-(4-fluorophenyl)piperazin-1-yl)methyl)-7,8-dimethyl-2H-chromen-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Industry: Utilized in the development of new materials or as a precursor for the synthesis of industrial chemicals.
Mechanism of Action
The mechanism of action of 4-((4-(4-fluorophenyl)piperazin-1-yl)methyl)-7,8-dimethyl-2H-chromen-2-one involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorophenyl group and piperazine ring play crucial roles in binding to these targets, while the chromenone structure may contribute to the overall stability and activity of the compound. The exact pathways and molecular interactions depend on the specific application and target being studied .
Comparison with Similar Compounds
Similar Compounds
4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine: A similar compound with a different core structure, showing selective inhibition of equilibrative nucleoside transporters.
(4-(Bis(4-fluorophenyl)methyl)piperazin-1-yl)(cyclohexyl)methanone hydrochloride: Another piperazine derivative with distinct biological activity as a cannabinoid receptor inverse agonist.
Uniqueness
4-((4-(4-fluorophenyl)piperazin-1-yl)methyl)-7,8-dimethyl-2H-chromen-2-one is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
4-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-7,8-dimethylchromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23FN2O2/c1-15-3-8-20-17(13-21(26)27-22(20)16(15)2)14-24-9-11-25(12-10-24)19-6-4-18(23)5-7-19/h3-8,13H,9-12,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMVJFRFAXJERLV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)C(=CC(=O)O2)CN3CCN(CC3)C4=CC=C(C=C4)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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